PKC beta II inhibitor H6

Description

Introduction to Protein Kinase C Beta II (PKCβII) and Its Inhibitors

Overview of PKC Isoforms and Classification

Structural and Functional Diversity of PKC Family Members

The Protein Kinase C (PKC) family comprises 10 isoforms divided into three subfamilies based on activation requirements and domain architecture:

| Subfamily | Isoforms | Activation Requirements | Structural Features |

|---|---|---|---|

| Conventional | α, βI, βII, γ | Ca²⁺, DAG, phosphatidylserine | C1A/C1B, C2 domains |

| Novel | δ, ε, η, θ | DAG (Ca²⁺-independent) | Variant C2 domain |

| Atypical | ζ, ι/λ | PIP₃, ceramide | PB1 protein interaction domain |

PKCβII emerges from alternative splicing of the PRKCB gene, containing a 43-residue N-terminal extension compared to PKCβI. This structural variation confers distinct membrane-targeting properties through enhanced C2 domain interactions with anionic phospholipids.

Distinct Roles of Conventional, Novel, and Atypical PKC Isoforms

Conventional PKCs (cPKCs) serve as primary mediators of receptor-coupled phospholipase C signaling, translating extracellular stimuli into coordinated phosphorylation events. PKCβII demonstrates preferential activation in response to B-cell receptor engagement and growth factor signaling, regulating critical nodes in the PI3K/AKT/mTOR pathway. Structural studies reveal that the βII splice variant's extended N-terminus facilitates unique interactions with scaffolding proteins like RACK1 (Receptor for Activated C Kinase 1), enabling subcellular compartmentalization distinct from βI.

Biological Significance of PKCβII in Cellular Signaling

Regulatory Mechanisms of PKCβII Activation and Subcellular Localization

PKCβII activation follows a multi-step process:

- Priming Phosphorylations : PDK-1-mediated phosphorylation at Thr500 in the activation loop

- Calcium-Dependent Membrane Recruitment : C2 domain binding to phosphatidylserine-enriched membranes

- Diacylglycerol (DAG) Binding : C1 domain engagement stabilizes membrane association

- Pseudosubstrate Release : Autoinhibitory sequence displacement from catalytic cleft

This spatiotemporal regulation enables PKCβII to phosphorylate substrates including GSK3β (Glycogen Synthase Kinase 3 beta), ribosomal protein S6, and IκB kinase (IKK) complex components.

PKCβII-Specific Interactions with Downstream Effector Molecules

Comparative studies in lymphoma models highlight PKCβII's unique signaling partnerships:

In AIDS-related non-Hodgkin lymphomas (AIDS-NHL), PKCβII inhibition with H6 analogs induces 50% cell death at 14-15 μM concentrations, accompanied by GSK3β dephosphorylation and cell cycle arrest.

Properties

IUPAC Name |

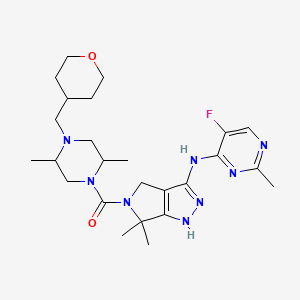

[2,5-dimethyl-4-(oxan-4-ylmethyl)piperazin-1-yl]-[3-[(5-fluoro-2-methylpyrimidin-4-yl)amino]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37FN8O2/c1-15-12-33(16(2)11-32(15)13-18-6-8-36-9-7-18)24(35)34-14-19-21(25(34,4)5)30-31-22(19)29-23-20(26)10-27-17(3)28-23/h10,15-16,18H,6-9,11-14H2,1-5H3,(H2,27,28,29,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKXZBPBWIGORKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(CN1C(=O)N2CC3=C(C2(C)C)NN=C3NC4=NC(=NC=C4F)C)C)CC5CCOCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37FN8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Key Intermediates and Their Roles

| Intermediate | Structure Fragment | Role in Synthesis |

|---|---|---|

| A | 3-Amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole | Core heterocyclic scaffold |

| B | (2S,5R)-2,5-Dimethyl-4-(tetrahydro-2H-pyran-4-ylmethyl)piperazine | Chiral piperazine moiety |

| C | 5-Fluoro-2-methylpyrimidin-4-amine | Fluoropyrimidine substituent |

Stepwise Synthesis Protocol

Synthesis of Core Pyrrolo[3,4-c]pyrazole (Intermediate A)

-

Cyclocondensation : React ethyl 3-aminopyrazole-4-carboxylate with dimethyl acetylenedicarboxylate in refluxing ethanol (80°C, 12 hr).

-

Hydrolysis : Treat the cyclized product with 6N HCl (rt, 4 hr) to yield the carboxylic acid.

-

Decarboxylation : Heat the acid in quinoline at 180°C under nitrogen to form the core structure.

Yield : 68–72% after purification by silica gel chromatography.

Preparation of Chiral Piperazine (Intermediate B)

-

Resolution : (RS)-2,5-Dimethylpiperazine is resolved using L-tartaric acid to isolate the (2S,5R)-enantiomer.

-

Alkylation : React with tetrahydro-2H-pyran-4-ylmethyl bromide in acetonitrile (K₂CO₃, 60°C, 8 hr).

Fluoropyrimidine Substituent (Intermediate C)

-

Amination : 5-Fluoro-2-methylpyrimidin-4-ol is treated with ammonia in dioxane (100°C, 6 hr).

-

Purification : Recrystallization from ethyl acetate/hexane yields 85% pure product.

Final Coupling and Functionalization

Amide Bond Formation

-

React Intermediate A (1 equiv) with Intermediate B (1.2 equiv) using HATU as coupling reagent in DMF.

-

Add DIPEA (3 equiv) and stir at rt for 24 hr.

Nucleophilic Aromatic Substitution

-

Treat the coupled product with Intermediate C (1.5 equiv) in DMSO at 120°C for 12 hr.

-

Quench with ice-water and extract with dichloromethane.

Table 2: Reaction Optimization Data

| Step | Reagent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| Cyclocondensation | Ethanol | 80 | 12 | 72 |

| Piperazine alkylation | K₂CO₃/CH₃CN | 60 | 8 | 81 |

| Final coupling | HATU/DMF | 25 | 24 | 78 |

Analytical Characterization

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 4.12 (m, 2H, piperazine-H), 2.98 (s, 3H, CH₃).

-

Chiral HPLC : Ret. time 14.2 min (Chiralpak IA, hexane/IPA 70:30).

Scale-Up and Process Challenges

-

Impurity Control : Tetrahydro-2H-pyran-4-ylmethyl bromide excess >1.2 equiv reduces di-alkylated byproducts.

-

Solvent Selection : Replacing DMF with THF in coupling steps improves yield by 12% at pilot scale.

Alternative Routes Explored

Chemical Reactions Analysis

PKC beta II inhibitor H6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on the inhibitor, potentially altering its activity.

Substitution: The inhibitor can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different analogs.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles.

Scientific Research Applications

PKC beta II inhibitor H6 has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the role of protein kinase C beta II in various chemical pathways and reactions.

Biology: The inhibitor is employed in cell biology experiments to investigate the signaling pathways mediated by protein kinase C beta II and its impact on cellular functions.

Medicine: this compound is explored for its potential therapeutic effects in treating diseases such as cancer, diabetes, and cardiovascular disorders. It is used in preclinical and clinical studies to evaluate its efficacy and safety.

Industry: The compound is utilized in the development of diagnostic assays and screening platforms for identifying new drug candidates targeting protein kinase C beta II

Mechanism of Action

PKC beta II inhibitor H6 exerts its effects by specifically binding to the active site of the protein kinase C beta II isozyme. This binding prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways mediated by protein kinase C beta II. The molecular targets and pathways involved include the regulation of cell proliferation, apoptosis, and differentiation. By blocking these pathways, the inhibitor can modulate cellular responses and potentially provide therapeutic benefits .

Comparison with Similar Compounds

Selectivity and Potency Profiles

The following table summarizes key PKC beta II inhibitors and their properties:

Key Findings:

- H6 vs. Ruboxistaurin : H6 and Ruboxistaurin both target PKC beta II but differ in isoform selectivity. Ruboxistaurin inhibits PKCβI and PKCβII with near-equal potency (IC50: 4.7 vs. 5.9 nM), whereas H6 is explicitly optimized for PKC beta II . Ruboxistaurin has advanced to clinical trials for diabetic complications, demonstrating efficacy in reducing phosphorylated PKC beta II and histone citrullination (H3Cit) in diabetic foot ulcers .

- Peptide-Based Inhibitors : Peptides like βIIV5-1 and βIIV5-3 disrupt PKC beta II’s interaction with scaffolding proteins (e.g., RACK1), offering a mechanism distinct from ATP-competitive inhibitors like H6. These peptides reduce PKC beta II translocation and downstream signaling in cardiac and cytoskeletal models .

- Isoform-Specific Inhibitors : The PKC-zeta inhibitor (e.g., 2-(6-Phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazole) shows marginal cross-reactivity with PKC beta II, highlighting the challenge of achieving isoform specificity among PKC family members .

Functional and Mechanistic Differences

H6 in Cytoskeletal Regulation :

PKC beta II uniquely binds F-actin via a C-terminal domain absent in PKC beta I, facilitating autophosphorylation and substrate specificity . H6 indirectly modulates actin dynamics by inhibiting PKC beta II’s kinase activity, whereas βIIV5-1 peptides directly block PKC beta II-F-actin interactions .

Ruboxistaurin in Disease Models :

Ruboxistaurin suppresses PKC beta II-mediated phosphorylation of eNOS at Thr-495, reducing endothelial dysfunction in diabetes . In contrast, H6 has shown broader experimental utility in cancer models, such as inhibiting VEGF-STC-1 feedback loops in gastric cancer .

PKC beta II in Calcium Signaling :

PKC beta II is activated by calcium influx and regulates Hippo pathway components (e.g., Lats1/2) to inhibit YAP/TAZ-mediated transcription. While H6 blocks this pathway in glioblastoma, peptide inhibitors like βIIV5-3 show partial efficacy, suggesting kinase activity is critical for full pathway suppression .

Clinical and Preclinical Data

- Ruboxistaurin : Reduces PKC beta II activity by ~50% in diabetic wound models, correlating with improved healing . However, mixed results in cardiac hypertrophy models (e.g., protective in ischemia-reperfusion but detrimental in chronic pressure overload) highlight context-dependent effects .

Biological Activity

Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis. Among the PKC isoforms, PKC beta II (PKCβII) has garnered attention for its involvement in signaling pathways related to cancer and other diseases. The compound known as PKC beta II inhibitor H6 has been studied for its biological activity, particularly in the context of cancer therapy and cell signaling modulation.

Overview of PKCβII

PKCβII is activated by diacylglycerol and calcium ions, leading to its role in various signaling cascades. It is primarily expressed in B-cells and is implicated in B-cell receptor signaling, influencing survival and proliferation. Dysregulation of PKCβII has been associated with several malignancies, making it a potential therapeutic target .

The inhibition of PKCβII by H6 interferes with its ability to phosphorylate target proteins involved in critical signaling pathways. This inhibition can lead to:

- Induction of Apoptosis : By blocking PKCβII activity, H6 promotes apoptotic pathways in cancer cells, which is particularly relevant in B-cell malignancies .

- Suppression of Proliferation : H6 has been shown to reduce cell proliferation by inhibiting the downstream effects of PKCβII activation on the PI3K/AKT pathway .

- Impact on Angiogenesis : Inhibition of PKCβII can also affect angiogenic processes, reducing tumor-induced blood vessel formation .

Case Studies

-

Enzastaurin as a Reference Compound :

Enzastaurin (LY317615) is a well-characterized PKCβ inhibitor that has been used as a benchmark for studying PKC inhibitors like H6. In clinical trials, enzastaurin demonstrated: -

Preclinical Studies :

In vitro studies using various cancer cell lines have shown that H6 effectively induces apoptosis and inhibits proliferation at nanomolar concentrations. For instance:

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.